![molecular formula C34H38N2O9 B15285556 2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid](/img/structure/B15285556.png)
2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asp(OtBu)-(Dmb)Gly-OH typically involves the protection of the amino and carboxyl groups of aspartic acid and glycine. The process begins with the protection of the amino group of aspartic acid using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The carboxyl group is then protected with a tert-butyl ester (OtBu). Glycine is protected with a 2,4-dimethoxybenzyl (Dmb) group. The protected amino acids are then coupled using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of Fmoc-Asp(OtBu)-(Dmb)Gly-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and the use of large quantities of reagents. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
化学反应分析
Types of Reactions
Fmoc-Asp(OtBu)-(Dmb)Gly-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc, OtBu, and Dmb protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Fmoc group is removed using piperidine in dimethylformamide (DMF). OtBu group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Common reagents include DIC, HOBt, and N,N’-diisopropylcarbodiimide (DIC) in DMF.
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions .
科学研究应用
Chemistry
Fmoc-Asp(OtBu)-(Dmb)Gly-OH is widely used in the synthesis of peptides, which are essential for studying protein structure and function. It is particularly useful in the synthesis of peptides that are prone to forming aspartimide by-products .
Biology
In biological research, peptides synthesized using Fmoc-Asp(OtBu)-(Dmb)Gly-OH are used to study enzyme-substrate interactions, receptor-ligand binding, and protein-protein interactions .
Medicine
In medicine, peptides synthesized using this compound are used in the development of peptide-based drugs, which have applications in treating various diseases, including cancer and infectious diseases .
Industry
In the pharmaceutical industry, Fmoc-Asp(OtBu)-(Dmb)Gly-OH is used in the large-scale synthesis of peptide drugs. It is also used in the development of diagnostic tools and biosensors .
作用机制
The mechanism of action of Fmoc-Asp(OtBu)-(Dmb)Gly-OH involves the protection of the amino and carboxyl groups of aspartic acid and glycine, preventing unwanted side reactions during peptide synthesis. The Fmoc group protects the amino group, while the OtBu and Dmb groups protect the carboxyl groups. These protecting groups are selectively removed under specific conditions, allowing for the formation of peptide bonds .
相似化合物的比较
Similar Compounds
Fmoc-Asp(OtBu)-OH: Similar to Fmoc-Asp(OtBu)-(Dmb)Gly-OH but lacks the Dmb group, making it less effective in preventing aspartimide formation.
Fmoc-Glu(OtBu)-OH: Another Fmoc-protected amino acid used in peptide synthesis, but with glutamic acid instead of aspartic acid.
Uniqueness
Fmoc-Asp(OtBu)-(Dmb)Gly-OH is unique due to its ability to prevent aspartimide formation, which is a common issue in peptide synthesis. The presence of the Dmb group provides additional protection, making it more effective than similar compounds.
属性
分子式 |
C34H38N2O9 |
|---|---|
分子量 |
618.7 g/mol |
IUPAC 名称 |
2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C34H38N2O9/c1-34(2,3)45-31(39)17-28(32(40)36(19-30(37)38)18-21-14-15-22(42-4)16-29(21)43-5)35-33(41)44-20-27-25-12-8-6-10-23(25)24-11-7-9-13-26(24)27/h6-16,27-28H,17-20H2,1-5H3,(H,35,41)(H,37,38) |
InChI 键 |
SGFXBTBQHJNOAB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B15285477.png)

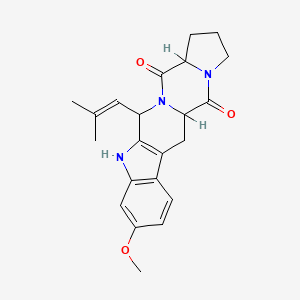
![2-[[2-[(2-acetamido-4-methylpentanoyl)amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-6-[(2,2,2-trifluoroacetyl)amino]hexanamide](/img/structure/B15285498.png)
![[1-[[4-[[3-(Benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B15285500.png)
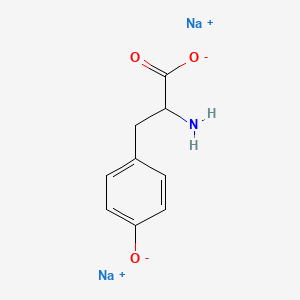
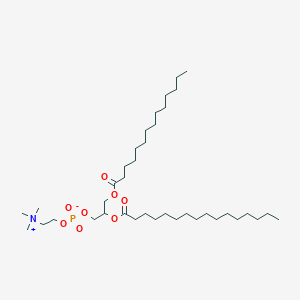
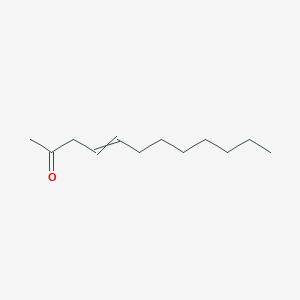
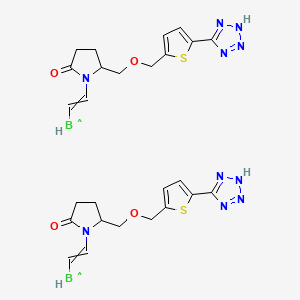
![(4S)-3-[(2S)-2-(Fmoc-amino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic Acid](/img/structure/B15285541.png)
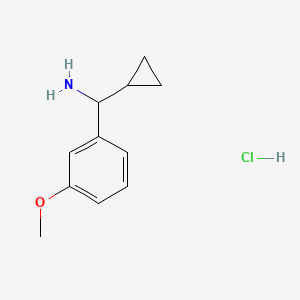
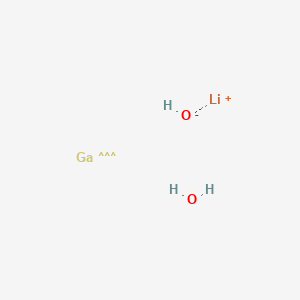
![8-(4-hydroxyphenyl)-2,2-dimethyl-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B15285557.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-ethynyl-pyrimidine-2,4-dione](/img/structure/B15285560.png)
